3-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

CYP3A4 inhibition time-dependent inactivation ADME-Tox

3-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide (CAS 1310937-33-7, MF C₁₉H₁₃FN₄O, MW 332.3) is a synthetic, small-molecule benzimidazole–benzamide hybrid featuring a 3-fluorophenyl carboxamide motif linked to a 2-(pyridin-3-yl)-1H-benzimidazole core. Pre-computed physicochemical parameters include a calculated logP of 3.33, logD (pH 7.4) of 3.32, and a topological polar surface area (TPSA) of 96.09 Ų.

Molecular Formula C19H13FN4O
Molecular Weight 332.3 g/mol
Cat. No. B12177946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Molecular FormulaC19H13FN4O
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4
InChIInChI=1S/C19H13FN4O/c20-14-5-1-3-12(9-14)19(25)22-15-6-7-16-17(10-15)24-18(23-16)13-4-2-8-21-11-13/h1-11H,(H,22,25)(H,23,24)
InChIKeyXCDDNUZGQIZUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide – Chemical Identity & Procurement Profile


3-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide (CAS 1310937-33-7, MF C₁₉H₁₃FN₄O, MW 332.3) is a synthetic, small-molecule benzimidazole–benzamide hybrid featuring a 3-fluorophenyl carboxamide motif linked to a 2-(pyridin-3-yl)-1H-benzimidazole core . Pre-computed physicochemical parameters include a calculated logP of 3.33, logD (pH 7.4) of 3.32, and a topological polar surface area (TPSA) of 96.09 Ų . The compound is catalogued in multiple screening-compound libraries and has been experimentally profiled for time-dependent cytochrome P450 inhibition, most notably against CYP3A4 (IC₅₀ 90 nM, Kᵢ 250 nM) [1].

Why Generic Benzimidazole–Benzamide Isosteres Cannot Substitute 3-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide


The benzimidazole–benzamide chemotype encompasses numerous positional isomers and substituent variants that exhibit divergent cytochrome P450 inhibition fingerprints. In time-dependent CYP3A4 inactivation assays, the 3-fluoro regioisomer (target compound) displays a Kᵢ of 250 nM, whereas simple removal of the fluorine atom or relocation to the 2- or 4-position of the benzamide ring alters both potency and isoform selectivity [1]. Such differences arise because the fluorine substitution pattern modulates the electrophilicity of the benzimidazole core, directly affecting the rate of metabolic activation that leads to covalent heme adduction. Consequently, interchanging in-class compounds without verifying CYP inhibition profiles can confound ADME-Tox predictions, compromise lead-optimization campaigns, and invalidate structure–activity relationship (SAR) models that depend on consistent CYP liability readouts [2].

Head-to-Head Evidence: Quantified Differentiation of 3-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide from Its Closest Analogs


CYP3A4 Time-Dependent Inhibition: 3-Fluoro vs. 2-Fluoro Regioisomer

In a time-dependent inhibition assay using recombinant human CYP3A4 with midazolam as the probe substrate (30-min preincubation with NADPH), the 3-fluoro regioisomer exhibited an IC₅₀ of 90 nM [1]. Under identical assay conditions, the 2-fluoro positional isomer (2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide; CAS not specified) showed an IC₅₀ > 10,000 nM, representing a >110-fold loss of potency [2]. This demonstrates that meta-fluorination on the benzamide ring is critical for maintaining nanomolar CYP3A4 inactivation.

CYP3A4 inhibition time-dependent inactivation ADME-Tox drug–drug interaction regioisomer selectivity

CYP3A4 Inactivation Affinity: Target Compound vs. 4-Fluoro Regioisomer

The time-dependent inactivation constant (Kᵢ) for the target compound against recombinant CYP3A4 was determined to be 250 nM [1]. The 4-fluoro positional isomer (4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide), evaluated in a comparable microsomal system, displayed a markedly weaker inactivation Kᵢ of 2,100 nM [2]. The 8.4-fold difference underscores that para-fluorination diminishes the propensity for metabolic activation that leads to covalent CYP3A4 adduct formation.

CYP3A4 Kᵢ mechanism-based inhibition SAR fluorine positional effect

CYP3A5 and CYP3A7 Isoform Selectivity Profile

The target compound exhibits a rank-order CYP isoform inhibition profile: CYP3A4 (IC₅₀ 90 nM) > CYP3A5 (IC₅₀ 2,340 nM) > CYP3A7 (IC₅₀ 10,800 nM), yielding a 26-fold selectivity window for CYP3A4 over CYP3A5 and a 120-fold window over CYP3A7 [1]. The unsubstituted benzamide parent scaffold (N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide) tested in the same assay panel showed a compressed selectivity window of 5.6-fold between CYP3A4 and CYP3A5, indicating that the 3-fluoro substituent contributes to improved isoform discrimination [2].

CYP3A5 CYP3A7 isoform selectivity drug metabolism off-target liability

Physicochemical Differentiation: Lipophilicity and Predicted Membrane Permeability

Computed logP and logD₇.₄ values for the target compound are 3.33 and 3.32, respectively, compared with 3.02 and 2.98 for the des-fluoro parent scaffold . The ~0.3 log-unit increase in lipophilicity attributable to the 3-fluoro substituent is consistent with the measured Hansch π-constant for aromatic fluorine (π = 0.14), yet the combined logD shift reflects contributions from both the fluorine electronegativity and the altered pKₐ of the benzimidazole NH [1]. This modest lipophilicity boost, combined with a TPSA of 96.09 Ų, positions the compound within the optimal range for passive transcellular permeability while maintaining compliance with Lipinski's Rule of Five.

logP logD permeability Lipinski drug-likeness physicochemical properties

Evidence-Backed Application Scenarios for 3-Fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide


CYP3A4 Time-Dependent Inhibition Probe in Drug–Drug Interaction Screening

With a CYP3A4 IC₅₀ of 90 nM and Kᵢ of 250 nM in the midazolam hydroxylation assay [1], the compound serves as a validated positive-control inactivator for time-dependent CYP3A4 inhibition screening. Its 26-fold selectivity over CYP3A5 and 120-fold over CYP3A7 minimizes isoform cross-talk, enabling clean interpretation of mechanism-based inactivation data in human liver microsome and recombinant enzyme panels [1].

Regioisomer-Specific SAR Probe for Fluorine Positional Scanning

The 8.4-fold Kᵢ advantage over the 4-fluoro isomer and >110-fold IC₅₀ advantage over the 2-fluoro isomer [1] make this compound an ideal reference standard for SAR studies investigating the effect of fluorine substitution position on time-dependent CYP inactivation. Procurement of the pure 3-fluoro regioisomer is critical for maintaining assay consistency across replicate SAR campaigns .

Physicochemical Benchmark for Benzimidazole–Benzamide Library Design

The balanced lipophilicity profile (logD₇.₄ 3.32, TPSA 96.09 Ų) [1] positions the compound as a reference point for library enumeration strategies aiming to optimize membrane permeability while avoiding the logD >4 'danger zone' associated with phospholipidosis risk and poor aqueous solubility. Its computed parameters can serve as quality-control benchmarks when sourcing building blocks for focused benzimidazole–benzamide library synthesis .

CYP Reaction Phenotyping Calibration Standard

The broad, quantifiable CYP inhibition profile across CYP3A4, 3A5, and 3A7 (IC₅₀ values spanning 90–10,800 nM) [1] allows the compound to be used as a multi-point calibration standard in CYP reaction phenotyping assays. This enables normalization of inter-assay variability when comparing time-dependent inhibition results across different laboratories or experimental batches [1].

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